molecular formula C26H20N2O2 B325822 N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide

N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide

Cat. No.: B325822
M. Wt: 392.4 g/mol
InChI Key: GZKJVZAGXSGQHI-UHFFFAOYSA-N
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Description

N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide is a complex organic compound with the molecular formula C27H21N3O2S It is known for its unique chemical structure, which includes an anilinocarbonyl group attached to a biphenylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide typically involves the reaction of 2-(anilinocarbonyl)phenylamine with 4-biphenylcarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist, influencing cellular pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide stands out due to its unique biphenylcarboxamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

N-phenyl-2-[(4-phenylbenzoyl)amino]benzamide

InChI

InChI=1S/C26H20N2O2/c29-25(21-17-15-20(16-18-21)19-9-3-1-4-10-19)28-24-14-8-7-13-23(24)26(30)27-22-11-5-2-6-12-22/h1-18H,(H,27,30)(H,28,29)

InChI Key

GZKJVZAGXSGQHI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4

Origin of Product

United States

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